molecular formula C10H12N2O3S B5870607 1-ethyl-2-oxo-5-indolinesulfonamide

1-ethyl-2-oxo-5-indolinesulfonamide

Cat. No.: B5870607
M. Wt: 240.28 g/mol
InChI Key: STKFJVQQMDLNDO-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-5-indolinesulfonamide is a sulfonamide derivative featuring a partially saturated indoline core. Its structure includes:

  • A 1-ethyl group at the indoline nitrogen.
  • A 2-oxo (keto) moiety at position 2.
  • A sulfonamide group at position 5.

This compound is of interest due to sulfonamides' broad applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity. Its structural features influence solubility, metabolic stability, and target binding efficiency .

Properties

IUPAC Name

1-ethyl-2-oxo-3H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-12-9-4-3-8(16(11,14)15)5-7(9)6-10(12)13/h3-5H,2,6H2,1H3,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKFJVQQMDLNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Indoline vs. Benzo[cd]indole ()
  • 1-Ethyl-2-oxo-5-indolinesulfonamide : The indoline core is partially saturated, enhancing conformational flexibility compared to fully aromatic systems. This may improve membrane permeability but reduce planarity for π-π stacking interactions.
  • The sulfonamide at position 6 (vs. 5 in the target compound) alters electronic distribution and hydrogen-bonding capacity .
Indoline vs. Indazole ()
  • The carboxylate group at position 3 introduces acidity, contrasting with the neutral sulfonamide in the target compound. This structural divergence may shift activity toward different biological targets (e.g., metalloenzymes) .

Substituent Effects

Substituent Impact on Properties Example Compound
1-Ethyl (indoline) Increases lipophilicity (predicted LogP ~2.1) and steric bulk, potentially enhancing metabolic stability. This compound
N-Phenyl (benzo[cd]indole) Introduces aromatic bulk, raising LogP (~3.5) and reducing solubility. May enhance target specificity via hydrophobic interactions. 2-Oxo-N-phenylbenzo[cd]indole-6-sulfonamide
3-Carboxylate (indazole) Adds polarity (LogP ~1.8) and acidity, improving aqueous solubility (~0.78 mg/mL) but limiting blood-brain barrier penetration. N-Ethyl-1H-indazole-3-carboxylate

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